N-[1-(ADAMANTAN-1-YL)PROPYL]-2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDE
Overview
Description
N-[1-(ADAMANTAN-1-YL)PROPYL]-2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDE is a complex organic compound that features both adamantane and benzimidazole moieties The adamantane structure is known for its rigidity and stability, while the benzimidazole ring is a common pharmacophore in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ADAMANTAN-1-YL)PROPYL]-2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the adamantane and benzimidazole precursors. The adamantane derivative can be synthesized through Friedel-Crafts alkylation, while the benzimidazole ring can be formed via the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
The key step in the synthesis is the formation of the thioacetamide linkage, which can be achieved through nucleophilic substitution reactions. The reaction conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[1-(ADAMANTAN-1-YL)PROPYL]-2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioacetamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The adamantane and benzimidazole moieties can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents and nucleophiles like alkyl halides or amines are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioacetamide group can yield sulfoxides or sulfones, while reduction of the benzimidazole ring can produce dihydrobenzimidazole derivatives.
Scientific Research Applications
N-[1-(ADAMANTAN-1-YL)PROPYL]-2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a potential candidate for studying protein-ligand interactions and enzyme inhibition.
Medicine: The benzimidazole moiety is known for its pharmacological properties, including antiviral, antifungal, and anticancer activities. This compound could be explored for similar therapeutic applications.
Industry: Its stability and unique structural properties make it suitable for use in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of N-[1-(ADAMANTAN-1-YL)PROPYL]-2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets. The benzimidazole ring can interact with nucleic acids and proteins, potentially inhibiting their function. The adamantane moiety may enhance the compound’s stability and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
N-[1-(Adamantan-1-yl)propyl]-2-(1H-benzimidazol-2-ylsulfanyl)acetamide: This compound is structurally similar but features a sulfanyl group instead of a thioacetamide group.
Benzimidazole derivatives: Compounds like albendazole, mebendazole, and thiabendazole share the benzimidazole core and exhibit various pharmacological activities.
Uniqueness
N-[1-(ADAMANTAN-1-YL)PROPYL]-2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDE is unique due to the combination of the adamantane and benzimidazole moieties, which confer both stability and potential biological activity. This dual functionality makes it a versatile compound for various scientific applications.
Properties
IUPAC Name |
N-[1-(1-adamantyl)propyl]-2-(1H-benzimidazol-2-ylsulfanyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3OS/c1-2-19(22-10-14-7-15(11-22)9-16(8-14)12-22)25-20(26)13-27-21-23-17-5-3-4-6-18(17)24-21/h3-6,14-16,19H,2,7-13H2,1H3,(H,23,24)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVWWXLTYOBLAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)CSC4=NC5=CC=CC=C5N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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